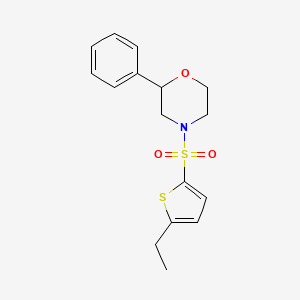![molecular formula C23H20BrN5O2 B2623242 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260933-77-4](/img/new.no-structure.jpg)
5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a synthetic organic molecule known for its potential applications in various scientific research fields, including medicinal chemistry and pharmacology. This compound features a triazole core, which is a versatile structural motif known for its presence in numerous biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps, starting with the preparation of the benzyloxy-substituted phenylamine and the bromo-methylphenyl moiety. The final product is obtained through a multi-step reaction sequence that includes:
Formation of the benzyloxy-substituted phenylamine via nucleophilic substitution.
Synthesis of the bromo-methylphenyl intermediate through electrophilic aromatic substitution.
Coupling of these intermediates using a 1,2,3-triazole forming reaction, typically via a click chemistry approach under mild reaction conditions.
Finally, the carboxamide functional group is introduced, completing the synthesis.
Industrial Production Methods
While the laboratory synthesis of this compound involves sophisticated organic synthesis techniques, its industrial production would scale these reactions using optimized conditions to ensure high yield and purity. Common techniques involve:
Use of continuous flow reactors to increase reaction efficiency.
Optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Implementation of robust purification methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups, potentially altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the molecule, providing a pathway for derivative synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions and nucleophiles such as amines for nucleophilic substitutions.
Major Products
Oxidized derivatives.
Reduced forms of the original molecule.
Substituted products with varying functional groups, enhancing its chemical diversity.
Applications De Recherche Scientifique
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" has shown promise in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in material science research for developing novel materials with desired properties.
Mécanisme D'action
This compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves:
Binding to target proteins or enzymes, modulating their activity.
Interfering with signaling pathways, leading to altered cellular responses.
The triazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural motifs, such as triazole-based carboxamides, this compound stands out due to:
Its unique substitution pattern, providing distinctive physicochemical properties.
Enhanced stability and bioavailability, making it suitable for various applications.
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide derivatives.
Phenyl-substituted triazoles.
Compounds with benzyloxy and bromo-methylphenyl groups.
Propriétés
Numéro CAS |
1260933-77-4 |
|---|---|
Formule moléculaire |
C23H20BrN5O2 |
Poids moléculaire |
478.35 |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29) |
Clé InChI |
VCCHVAOIISZYMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)




![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)

![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)

